Product packaging for 4-Azido-L-homoalanine hydrochloride(Cat. No.:)

4-Azido-L-homoalanine hydrochloride

Cat. No.: B13702160
M. Wt: 180.59 g/mol
InChI Key: MHHYJRIDKLZZEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Evolution of Bioorthogonal Chemical Strategies in Biological Systems Research

The concept of bioorthogonal chemistry was born out of the need to perform chemical reactions in the complex environment of a living cell. nih.gov Early methods often lacked the required specificity to avoid cross-reactivity with cellular components. nih.gov A significant breakthrough came with the development of reactions involving functional groups that are abiotic, meaning they are not naturally found in biological systems. nih.gov

The Staudinger ligation, developed in 2000, was a pioneering bioorthogonal reaction based on the reaction of azides with triarylphosphines. wikipedia.org This was followed by the development of copper-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and specific reaction. numberanalytics.comwikipedia.org A major advancement for in vivo applications was the development of copper-free click chemistry, which utilizes strain-promoted alkyne-azide cycloaddition (SPAAC) to avoid the cytotoxicity associated with the copper catalyst. wikipedia.orgthieme-connect.de These strategies have enabled the study of a wide array of biomolecules, including glycans, proteins, and lipids, in their native settings. wikipedia.orgyoutube.com

Overview of Non-Canonical Amino Acid Incorporation Methodologies

The 20 canonical amino acids form the fundamental building blocks of proteins. However, researchers have sought to expand this repertoire by incorporating non-canonical amino acids (ncAAs) with unique functionalities. azolifesciences.com This allows for the introduction of probes, post-translational modifications, and other chemical handles into proteins. Several methods have been developed for this purpose:

In vivo nonsense suppression: This technique utilizes a repurposed stop codon (often the amber stop codon TAG) to direct the incorporation of an ncAA at a specific site in a protein. nih.gov An orthogonal tRNA, which does not recognize any of the standard codons, is chemically acylated with the ncAA and co-injected with the messenger RNA (mRNA) encoding the target protein. nih.gov

Evolved orthogonal tRNA/aminoacyl-tRNA synthetase pairs: This method involves creating a new pair of a tRNA and an aminoacyl-tRNA synthetase (aaRS) that is specific for a particular ncAA. nih.gov This engineered pair works independently of the cell's endogenous machinery, allowing for the efficient incorporation of the ncAA in response to a specific codon. nih.gov

Cell-free protein synthesis (CFPS): CFPS systems offer a flexible platform for incorporating ncAAs. frontiersin.org These systems allow for the direct replacement of codons and the engineering of translation factors to enhance incorporation efficiency. frontiersin.org In vitro aminoacylation methods can also be easily combined with CFPS, expanding the range of ncAAs that can be used. frontiersin.org

Positioning of 4-Azido-L-homoalanine within the Landscape of Research Probes

4-Azido-L-homoalanine (AHA), an analog of the amino acid methionine, holds a prominent position as a research probe. chemicalbook.comnih.gov Its key feature is the presence of an azide (B81097) group, a small and biologically inert functional group. chemicalbook.com This allows AHA to be fed to cells and incorporated into newly synthesized proteins in place of methionine by the cell's own translational machinery. chemicalbook.comjenabioscience.com

The incorporated azide group serves as a chemical handle for subsequent bioorthogonal reactions. baseclick.eu This enables the selective labeling and detection of newly synthesized proteins. For example, the azide-modified proteins can be reacted with molecules containing an alkyne group, such as fluorescent dyes or biotin (B1667282) tags, via click chemistry. chemicalbook.comjenabioscience.com This allows for the visualization, purification, and quantification of proteins synthesized under specific conditions. nih.govjenabioscience.com AHA has proven to be a valuable tool for studying protein synthesis, turnover, and localization in various biological contexts. nih.govaxispharm.com It is also considered a useful infrared probe for monitoring local electrostatics and side-chain solvation in proteins. nih.govkorea.ac.kracs.org

Fundamental Principles of Azide-Alkyne Cycloaddition in Academic Investigations

The azide-alkyne cycloaddition, a cornerstone of click chemistry, is a powerful reaction for forming a stable triazole linkage between an azide and an alkyne. numberanalytics.comnumberanalytics.com The Huisgen 1,3-dipolar cycloaddition is the uncatalyzed version of this reaction, which typically requires high temperatures and can produce a mixture of regioisomers. wikipedia.orgorganic-chemistry.org

A significant advancement was the development of the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). wikipedia.orgorganic-chemistry.org This reaction is highly efficient, proceeds at room temperature, and is regioselective, yielding the 1,4-disubstituted triazole isomer. organic-chemistry.org The copper catalyst dramatically accelerates the reaction rate. organic-chemistry.org The mechanism involves the formation of a copper-acetylide intermediate, which then reacts with the azide. wikipedia.org

For applications in living systems, strain-promoted azide-alkyne cycloaddition (SPAAC) was developed to eliminate the need for a cytotoxic copper catalyst. numberanalytics.com In SPAAC, a strained cyclooctyne (B158145) reacts with an azide, driven by the release of ring strain. numberanalytics.com

These azide-alkyne cycloaddition reactions are widely used in bioconjugation to label biomolecules for various applications, including cellular imaging, proteomics, and drug discovery. numberanalytics.comnumberanalytics.comnih.gov

Chemical and Physical Properties

PropertyValue
CAS Number 942518-29-8 (hydrochloride salt) baseclick.eu2bscientific.comsigmaaldrich.com
Molecular Formula C₄H₉ClN₄O₂ biosynth.com
Molecular Weight 180.59 g/mol biosynth.com
Physical State White crystalline powder chemicalbook.combaseclick.eu
Solubility Soluble in 0.1 M NaOH(aq) baseclick.eu
Storage Conditions 2-8 °C, dry baseclick.eu2bscientific.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H9ClN4O2 B13702160 4-Azido-L-homoalanine hydrochloride

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-4-azidobutanoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8N4O2.ClH/c5-3(4(9)10)1-2-7-8-6;/h3H,1-2,5H2,(H,9,10);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHHYJRIDKLZZEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CN=[N+]=[N-])C(C(=O)O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Derivatization of 4 Azido L Homoalanine Hydrochloride

Strategies for the Preparation of 4-Azido-L-homoalanine hydrochloride

The synthesis of this compound is crucial for its application in research. Various methods have been developed to produce this compound, each with its own advantages and considerations.

Scalable Synthetic Routes for Academic Research Quantities

A significant challenge in utilizing 4-Azido-L-homoalanine has been the development of a synthetic route that is both efficient and scalable for laboratory use. Early methods were often hampered by expensive starting materials, low yields, and difficulties in scaling up production.

A concise and highly efficient synthetic route starting from the inexpensive N-Boc-O-Bn-L-aspartic acid has been reported, allowing for the preparation of gram quantities of L-azidohomoalanine (L-Aha) hydrochloride with high purity. researchgate.net This multi-step process can be completed within a week and involves the reduction of a carboxylic acid, mesylation of the resulting hydroxyl group, and subsequent substitution to introduce the azide (B81097). researchgate.net Another approach utilizes readily available Fmoc-protected asparagine and glutamine, which are common reagents in solid-phase peptide synthesis. cam.ac.ukthieme-connect.de This method is noted for being high-yielding and scalable, producing the desired azido (B1232118) amino acids in high purity without the need for column chromatography. cam.ac.ukthieme-connect.de

The key steps in a common scalable synthesis are outlined below:

StepDescription
1 Reduction of a protected aspartic acid derivative.
2 Mesylation of the resulting alcohol to create a good leaving group.
3 Nucleophilic substitution with an azide source.
4 Deprotection to yield the final hydrochloride salt.

This table summarizes a generalized scalable synthetic route.

Comparison of Different Synthetic Approaches for Azidoamino Acids

Several methods exist for the synthesis of azidoamino acids, each with distinct advantages and disadvantages. These approaches often involve the introduction of the azide group at different stages of the synthesis and from various precursors.

One common strategy is the diazotransfer reaction, which introduces the azide group onto a primary amine. While effective, this method can pose safety risks, especially on a larger scale, due to the potential explosiveness of the diazotransfer reagents. cam.ac.uknih.gov An alternative is the Ullman-type coupling, which involves the reaction of an iodo-substituted amino acid derivative with an azide salt, catalyzed by copper. nih.gov This method is considered safer for multi-gram scale preparations. nih.gov

Another approach involves the nucleophilic opening of a cyclic precursor, such as a protected serine-derived β-lactone, with an azide nucleophile. This can be an efficient route, but the stability of the lactone precursor can be a concern. More recently, iron-catalyzed alkylazidation of alkenes has been developed as a method to access α-azido amino acids. acs.org

A comparison of common synthetic strategies is presented below:

Synthetic StrategyPrecursorKey ReagentsAdvantagesDisadvantages
Diazotransfer Amino-containing amino acid derivativeDiazotransfer reagent (e.g., imidazole-1-sulfonyl azide)High efficiencyPotential explosion hazard
Ullman-type Coupling Iodo-substituted amino acid derivativeCopper(I) catalyst, Azide saltSafer for large scaleRequires a pre-functionalized precursor
Nucleophilic Ring Opening Cyclic amino acid derivative (e.g., β-lactone)Azide nucleophileCan be highly stereoselectivePrecursor stability can be an issue
Alkylazidation of Alkenes Alkene-containing amino acid derivativeIron catalyst, Azide sourceAccess to diverse structuresMay require optimization for specific substrates

This table provides a comparative overview of different synthetic approaches.

Enantioselective Synthesis and Purity Considerations for Biological Applications

For biological applications, the enantiomeric purity of this compound is of paramount importance. The use of the L-enantiomer is critical as it is the form that is recognized and incorporated into proteins by the cellular machinery. jenabioscience.comjenabioscience.com

Enantioselective synthesis is typically achieved by starting with a chiral precursor, such as L-aspartic acid or L-glutamine, which sets the stereochemistry at the α-carbon early in the synthetic sequence. researchgate.netcam.ac.uk It is crucial to ensure that no racemization occurs during the subsequent reaction steps. For instance, in some synthetic routes, the use of certain coupling reagents or reaction conditions could potentially lead to a loss of stereochemical integrity. nih.gov

The purity of the final product is generally assessed by techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. nih.govbaseclick.eu For biological experiments, a purity of ≥98% is often required. baseclick.eu Recrystallization or ion-exchange chromatography can be employed to enhance the purity to over 99%. researchgate.net

Functional Derivatization of 4-Azido-L-homoalanine for Specific Research Probes

The azide group of 4-Azido-L-homoalanine serves as a bioorthogonal handle, allowing for its specific chemical modification after it has been incorporated into proteins. This enables the attachment of various reporter tags and probes.

Conjugation with Reporter Tags (e.g., Biotin (B1667282), Fluorescent Dyes)

Once incorporated into proteins, the azide moiety of 4-Azido-L-homoalanine can be chemoselectively ligated to a variety of reporter molecules that contain a complementary alkyne or cyclooctyne (B158145) group. chemicalbook.com This is most commonly achieved through the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), often referred to as "click chemistry," or the strain-promoted azide-alkyne cycloaddition (SPAAC), which does not require a cytotoxic copper catalyst. jenabioscience.comjenabioscience.commedchemexpress.com

Common reporter tags include:

Biotin: The conjugation of biotin to azido-labeled proteins allows for their affinity purification using streptavidin-coated beads. jenabioscience.comnih.gov This is a powerful tool for isolating and identifying newly synthesized proteins or specific protein-protein interaction partners.

Fluorescent Dyes: The attachment of fluorescent dyes enables the visualization of proteins in cells and tissues using fluorescence microscopy. jenabioscience.comjenabioscience.combaseclick.eu This allows for the study of protein localization, trafficking, and dynamics. A wide variety of fluorescent alkynes are commercially available, offering a broad spectrum of colors for multiplexed imaging.

The choice between CuAAC and SPAAC often depends on the experimental context. While CuAAC is highly efficient, the copper catalyst can be toxic to living cells. SPAAC, on the other hand, is biocompatible but generally proceeds at a slower rate.

Incorporation into Peptide and Protein Constructs for Structural and Functional Studies

The incorporation of 4-Azido-L-homoalanine into peptides and proteins provides a powerful tool for investigating their structure and function. nih.gov This unnatural amino acid can be introduced into proteins either through solid-phase peptide synthesis for smaller peptides or by utilizing the cell's own translational machinery in living organisms or cell-free systems. cam.ac.ukbaseclick.eu

In living cells, 4-Azido-L-homoalanine can be used as a methionine surrogate and is incorporated into proteins by methionine auxotrophs or in methionine-restricted media. researchgate.netjenabioscience.com This metabolic labeling approach allows for the global analysis of protein synthesis. jenabioscience.comjenabioscience.com

Furthermore, the site-specific incorporation of 4-Azido-L-homoalanine allows for the creation of well-defined protein conjugates with specific functionalities, which can be used to study protein-protein interactions, enzyme mechanisms, and other biological processes. researchgate.net

Mechanistic Principles of 4 Azido L Homoalanine Hydrochloride Utilization in Biological Systems

Cellular Uptake and Permeability Mechanisms in Research Models

A fundamental prerequisite for the utility of 4-Azido-L-homoalanine (AHA) in studying cellular processes is its ability to cross the cell membrane and become available in the cytoplasm. AHA is designed to be cell-permeable, allowing it to be readily taken up by a variety of research models, including cultured cells. jenabioscience.comjenabioscience.com Common protocols for the incorporation of non-canonical amino acids like AHA involve adding the compound to the growth medium, from which it is internalized by the cell and accumulates intracellularly. nih.gov This efficient uptake is a key feature that enables its use as a metabolic label to probe protein synthesis in living systems. While the precise transport mechanisms are not always detailed, its structural similarity to the essential amino acid methionine suggests it may utilize existing amino acid transport systems. The hydrochloride salt form of AHA enhances its solubility in aqueous media, facilitating its delivery to cells in culture.

Enzymatic Recognition and Incorporation into Nascent Polypeptides

Once inside the cell, AHA participates in protein synthesis by acting as a surrogate for the natural amino acid methionine. This process is mediated by the cell's own translational machinery.

AHA is recognized by the cellular translational machinery as an analog of methionine. baseclick.eubaseclick.eu The structure of AHA is similar to methionine, with the key difference being the replacement of the terminal methyl group of the thioether in methionine with an azide (B81097) group. This substitution is subtle enough that the translational apparatus, including the enzyme responsible for charging tRNA molecules, accepts AHA. nih.gov As a result, AHA is incorporated into newly synthesized proteins (nascent polypeptides) at positions that would normally be occupied by methionine. jenabioscience.comjenabioscience.com This process, known as metabolic labeling, effectively tags newly created proteins with an azide functional group. baseclick.eu The control of the translational machinery is a complex process influenced by amino acid availability, with signaling pathways like the mTORC1 and GCN2 systems playing crucial roles in regulating protein synthesis rates. nih.gov The introduction of AHA leverages this natural process to introduce a bioorthogonal handle into proteins.

The key enzyme responsible for the specific incorporation of methionine into proteins is methionyl-tRNA synthetase (MetRS). This enzyme is responsible for recognizing both methionine and its corresponding transfer RNA (tRNA^Met) and catalyzing the attachment of methionine to the tRNA. The fidelity of this process is crucial for accurate protein synthesis. nih.govnih.gov

Remarkably, the endogenous MetRS in various organisms, from bacteria like Escherichia coli to mammalian cells, can recognize and activate AHA, attaching it to tRNA^Met. nih.govresearchgate.net This "promiscuity" of MetRS is the cornerstone of AHA-based metabolic labeling. While MetRS has a high specificity for its cognate amino acid, methionine, it can tolerate the structural variation presented by AHA. nih.gov However, the efficiency of this process can be lower than that for methionine. nih.gov To enhance the incorporation of AHA and other non-canonical amino acids, researchers have engineered mutant versions of MetRS with altered substrate specificities. pnas.orgpsu.edu These engineered enzymes can exhibit improved activity towards the methionine analog and better discrimination against the natural amino acid. pnas.org

The ability of MetRS to accommodate AHA allows for the residue-specific replacement of methionine, providing a powerful method for introducing a bioorthogonal azide group into proteins synthesized in vivo. nih.gov

Table 1: Comparison of Natural and Analog Amino Acids in Protein Synthesis
Amino AcidKey Structural FeatureRecognizing EnzymeIncorporation
L-MethionineThioether group (-S-CH₃)Methionyl-tRNA Synthetase (MetRS)Canonical amino acid incorporated into proteins.
4-Azido-L-homoalanine (AHA)Azide group (-N₃)Methionyl-tRNA Synthetase (MetRS)Methionine analog incorporated in place of methionine. nih.gov

To ensure efficient incorporation of AHA into newly synthesized proteins, metabolic labeling experiments are typically conducted in a methionine-free growth medium. baseclick.eunih.gov This is a critical step because AHA competes with endogenous methionine for binding to MetRS. nih.gov In the presence of methionine, the natural amino acid will outcompete AHA, leading to significantly lower levels of incorporation of the analog.

By removing methionine from the culture medium, researchers create a condition where AHA is the primary substrate available for MetRS. nih.gov This forces the cell to utilize the exogenous AHA for protein synthesis, resulting in a high degree of labeling in the nascent proteome. These protocols often involve a "pulse" of AHA labeling for a specific duration to capture a snapshot of the proteins being synthesized during that time. nih.gov It is important to note that while effective, methionine starvation itself can have some effects on cellular signaling pathways. nih.gov

Applications in Proteomics and Protein Dynamics Research

Monitoring De Novo Protein Synthesis and Turnover

AHA is instrumental in monitoring the synthesis of new proteins (de novo protein synthesis) and tracking their subsequent degradation, a process known as protein turnover. This provides crucial insights into how cells regulate their protein populations to maintain homeostasis and respond to environmental changes.

A key advantage of using AHA is that it offers a non-radioactive and less toxic alternative to traditional methods that use radioactive amino acids like 35S-methionine. jenabioscience.comnih.gov Furthermore, quantitative proteomics strategies like HILAQ (Heavy Isotope Labeled Azidohomoalanine Quantification) have been developed, which use a heavy isotope-labeled version of AHA to enable the simultaneous labeling, enrichment, identification, and quantification of newly synthesized proteins with high sensitivity. nih.gov

Table 1: Comparison of Protein Synthesis Quantification Methods

Method Principle Advantages Disadvantages
AHA Labeling with Fluorescence Detection Metabolic incorporation of AHA followed by click chemistry with a fluorescent alkyne. Non-radioactive, low toxicity, sensitive, allows for cell-by-cell analysis via flow cytometry. jenabioscience.comnih.gov Indirect quantification based on fluorescence intensity.
HILAQ (Heavy Isotope Labeled Azidohomoalanine Quantification) Metabolic incorporation of heavy isotope-labeled AHA followed by mass spectrometry. High sensitivity, direct quantification of individual proteins, enables multiplexing. nih.gov Requires specialized mass spectrometry equipment and data analysis pipelines.
35S-Methionine Labeling Metabolic incorporation of radioactive methionine. Well-established method. Use of radioactivity poses safety concerns, can induce cellular stress. nih.govnih.gov

Pulse-chase analysis is a classic technique used to determine the stability or half-life of proteins. creative-biolabs.comwikipedia.org The "pulse" involves a short period of labeling cells with a tagged molecule, followed by a "chase" with an excess of the untagged version of that molecule. creative-biolabs.com AHA has been effectively integrated into this technique as a non-radioactive alternative to traditional methods. nih.govnih.gov

In an AHA-based pulse-chase experiment, cells are first pulsed with AHA to label newly synthesized proteins. nih.gov This is followed by a chase with methionine-containing media, which prevents further incorporation of AHA. nih.gov Over time, the AHA-labeled proteins will be degraded. By collecting cell lysates at different time points during the chase and analyzing the amount of remaining AHA-labeled protein of interest (often after immunoprecipitation), its degradation rate and half-life can be determined. nih.gov This method, often referred to as SPAAC (strain-promoted alkyne-azide cycloaddition) pulse-chase, has been successfully applied in both mammalian and yeast cells to measure the half-lives of both over-expressed and endogenous proteins. nih.gov This approach has proven to be more efficient and less disruptive to cell function compared to radioisotope-based methods. nih.gov

AHA labeling provides a powerful means to assess both global and cell-type-specific translational activity in complex biological systems. nih.govnih.gov It can be used to compare protein synthesis across different cell types or in response to various stimuli. nih.gov For example, this technique has been used to study the translational response of the retina to optic nerve injury in rodents. nih.gov By injecting AHA into the eye, researchers were able to identify and quantify newly synthesized proteins in retinal ganglion cells, providing insights into the cellular response to injury. nih.gov

Furthermore, methods have been developed to evaluate de novo protein synthesis in whole blood samples, which could have significant clinical applications for developing blood-based biomarkers for diseases like cancer and Alzheimer's. nih.gov By incubating whole blood with AHA, nascent polypeptides in various blood cells can be tagged and subsequently identified. nih.gov This allows for the dynamic tracking of acute changes in the proteome, a feat not possible with traditional plasma proteomics. nih.gov The ability to apply AHA labeling to diverse biological models, from cultured cells to whole organisms like zebrafish and mice, highlights its versatility in studying translational dynamics in a wide range of contexts. nih.gov

Identification and Characterization of Newly Synthesized Proteins

Beyond quantifying protein synthesis, AHA labeling is a cornerstone for the identification and in-depth characterization of the newly synthesized proteome. This allows researchers to pinpoint the specific proteins that are produced under different physiological or pathological conditions.

Bio-orthogonal Non-Canonical Amino Acid Tagging (BONCAT) is a widely used technique that leverages the incorporation of non-canonical amino acids like AHA to tag and identify newly synthesized proteins. nih.govnih.gov The azide (B81097) group on the incorporated AHA serves as a bio-orthogonal handle, meaning it does not react with any native cellular components. nih.gov This allows for a highly specific "click" reaction with an alkyne-containing reporter molecule, such as a fluorescent dye or a biotin (B1667282) tag. nih.govjenabioscience.com

The BONCAT workflow typically involves incubating cells or organisms with AHA, lysing the cells, and then performing a click reaction to attach a reporter tag to the AHA-containing proteins. researchgate.netbiorxiv.org This enables the visualization of newly synthesized proteins via fluorescence microscopy (a technique sometimes referred to as FUNCAT) or their enrichment for subsequent analysis. nih.govnih.gov BONCAT has been successfully applied in a variety of organisms, including bacteria, archaea, and plants, to study the nascent proteome in response to different stimuli. nih.govbiorxiv.org

A key application of AHA labeling is the affinity purification of newly synthesized proteins. jenabioscience.comnih.gov In this strategy, the azide-labeled proteins are "clicked" to an alkyne-biotin tag. nih.gov Biotin has a very high affinity for streptavidin or avidin, which can be immobilized on beads. nih.gov This allows for the selective capture and enrichment of the biotinylated, newly synthesized proteins from the total cell lysate, effectively separating them from the pre-existing proteome. nih.govnih.gov

This enrichment step is crucial as it significantly reduces the complexity of the sample and allows for the identification of low-abundance newly synthesized proteins by mass spectrometry. nih.govresearchgate.net This approach has been instrumental in profiling de novo protein synthesis in various contexts, such as during autophagy, and in identifying proteins involved in the immune response and the secretome. nih.govresearchgate.net Researchers have also developed cleavable affinity tags to facilitate the release of the captured proteins from the affinity matrix, further streamlining the proteomic workflow. researchgate.net

Probing Co-Translational Events and Protein Modifications

The synthesis of a protein is a complex process that involves more than just the polymerization of amino acids. As a nascent polypeptide chain emerges from the ribosome, it can undergo a variety of modifications and interactions that are crucial for its final structure and function. numberanalytics.comnih.gov AHA labeling provides a unique window into these co-translational events.

Co-translational modifications are chemical alterations to a protein that occur while it is still being synthesized on the ribosome. numberanalytics.com These can include N-terminal modifications (such as the removal of the initiator methionine), acetylation, phosphorylation, and glycosylation. numberanalytics.comnih.gov By using a short pulse of AHA, researchers can specifically tag and isolate the population of ribosome-nascent chain complexes (RNCs). researchgate.net

Once the AHA-labeled nascent proteins are captured, often while still attached to the ribosome, they can be subjected to detailed analysis by mass spectrometry. This allows for the identification of specific co-translational modifications and the sites at which they occur. For example, this approach can be used to map the activity of ribosome-associated enzymes, such as N-terminal acetyltransferases, that modify the growing polypeptide chain. nih.gov Visualizing newly synthesized proteins in specific cellular compartments, like axons, provides a direct look at the proteins undergoing local synthesis and potential modification. researchgate.net By capturing proteins in the act of being made, AHA labeling helps researchers understand the earliest events in a protein's life, which are critical for its proper folding and function.

Proteostasis refers to the maintenance of a stable and functional proteome through the coordinated regulation of protein synthesis, folding, trafficking, and degradation. nih.govpurdue.edu Imbalances in proteostasis are linked to numerous diseases, particularly neurodegenerative disorders. nih.gov AHA labeling is a valuable tool for dissecting the complex regulatory networks that govern proteostasis. nih.gov

A key application is the use of AHA in pulse-chase experiments to measure protein turnover rates on a proteome-wide scale. In this setup, cells are first "pulsed" with AHA for a short period to label a cohort of NSPs. nih.gov The AHA-containing medium is then replaced with standard medium (the "chase" period), and the population of AHA-labeled proteins is monitored over time. nih.gov By quantifying the rate at which the AHA-labeled proteins disappear, researchers can determine the degradation kinetics for thousands of individual proteins simultaneously. nih.gov

This method has been used to study how cells adapt to stress by modulating protein synthesis and degradation. For instance, studies have used AHA labeling to identify proteins that are selectively synthesized or degraded during autophagy, a major cellular degradation pathway. tandfonline.comnih.gov By providing a dynamic view of the proteome, AHA labeling helps to uncover how cells maintain protein balance and how these regulatory mechanisms are disrupted in disease. nih.govpurdue.edu

Comparative Proteomics Studies Using 4-Azido-L-homoalanine Labeling

A powerful application of AHA labeling is in comparative proteomics, where the goal is to identify differences in protein synthesis between two or more biological states. nih.govnih.gov This approach is instrumental in discovering biomarkers and understanding the molecular mechanisms underlying cellular responses to stimuli, disease progression, or therapeutic interventions. nih.govbiorxiv.org

By combining AHA labeling with quantitative mass spectrometry techniques like iTRAQ or stable isotope labeling (e.g., HILAQ), researchers can accurately quantify the changes in the synthesis rates of thousands of proteins. tandfonline.comnih.gov For example, in a study on Alzheimer's disease, researchers used a combination of pulse labeling in mice (PALM) with HILAQ to compare the newly synthesized proteomes in the brains of transgenic mice and healthy controls at different ages. biorxiv.org This identified age-dependent dysregulation of protein synthesis, particularly in pathways related to vesicle transportation, even before the characteristic amyloid plaques accumulated. biorxiv.org

Another study used cell-specific AHA labeling to investigate the proteins synthesized in hippocampal neurons during the formation of long-term memory. elifesciences.org By comparing the de novo proteome of trained versus non-trained mice, they identified specific proteins whose synthesis was altered during memory consolidation. elifesciences.org

Table 2: Example Findings from a Comparative Proteomics Study on Memory Formation

This table presents a selection of proteins with altered synthesis in the hippocampus of trained mice compared to non-trained controls, as identified by a cell-specific non-canonical amino acid tagging and mass spectrometry study. Data is illustrative of findings from such research. elifesciences.orgelifesciences.org

ProteinGene NameFold Change (Trained vs. Non-Trained)Function/Significance
Calmodulin Calm1▲ IncreasedCalcium-binding protein involved in synaptic plasticity and memory.
Actin, cytoplasmic 1 Actb▲ IncreasedKey cytoskeletal protein, involved in structural changes at the synapse.
14-3-3 protein zeta/delta Ywhaz▲ IncreasedAdapter protein involved in signal transduction and cell cycle regulation.
Glyceraldehyde-3-phosphate dehydrogenase Gapdh▲ IncreasedTraditionally a metabolic enzyme, but also has roles in synaptic function.
Alpha-internexin Ina▼ DecreasedNeuronal intermediate filament protein.

These comparative studies highlight the strength of AHA labeling in moving beyond static snapshots of the proteome. By focusing specifically on de novo protein synthesis, this technique provides a more direct and sensitive measure of a cell's response to changes in its environment or internal state, offering unique insights into the dynamic nature of biological systems. nih.govbiorxiv.org

Applications in Cellular and Organismal Biology

Imaging Newly Synthesized Proteins in Live Cells and Tissues

The traditional method for monitoring protein synthesis has been the use of radioactive amino acids, such as ³⁵S-methionine. However, this approach is limited to autoradiographic detection and poses safety concerns. AHA provides a robust and safer alternative, allowing for the direct visualization of protein synthesis in live cells and tissues. This technique, often referred to as bioorthogonal non-canonical amino acid tagging (BONCAT) or fluorescent non-canonical amino acid tagging (FUNCAT), has revolutionized the study of protein dynamics.

The core principle of this method lies in the metabolic incorporation of AHA into nascent polypeptide chains. The azide (B81097) group of the incorporated AHA can then be selectively reacted with an alkyne-containing fluorescent dye through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or a strain-promoted azide-alkyne cycloaddition (SPAAC). This "click" reaction is highly specific and occurs under biocompatible conditions, allowing for the fluorescent labeling of newly synthesized proteins directly within fixed or living cells.

The covalent attachment of fluorescent probes to AHA-labeled proteins enables their visualization using various microscopy techniques, including fluorescence microscopy and confocal microscopy. This allows researchers to observe the subcellular localization of newly synthesized proteins and to track their movement and fate within the cell. For instance, studies in mammalian cells have shown that the strongest fluorescent signals from AHA-labeled proteins are often observed in the nucleoli, which are primary sites of ribosome biogenesis and, consequently, high levels of protein synthesis.

The choice of fluorescent dye can be tailored to the specific experimental needs, with a wide array of colors available to allow for multi-labeling experiments. This flexibility is crucial for studying the interplay between different cellular components and processes. The resulting fluorescently tagged proteins can be visualized in situ, providing a snapshot of the translational activity within the cell at a specific point in time.

A key advantage of using AHA is the ability to achieve spatiotemporal resolution of protein synthesis. By controlling the timing and duration of AHA administration, researchers can label and track proteins synthesized during specific time windows. This "pulse-chase" approach allows for the investigation of dynamic cellular processes, such as the response to stimuli, cell cycle progression, and developmental changes.

In complex systems like neuronal cultures, AHA has been used to visualize and monitor the dynamics of newly synthesized proteins in situ. This provides invaluable insights into processes like synaptic plasticity and memory formation, where localized and temporally controlled protein synthesis is critical. The ability to visualize where and when proteins are made within a complex cellular network is a significant advancement in understanding the intricate regulation of gene expression.

Investigating Cellular Processes in Diverse Model Organisms

The versatility of AHA extends to a wide range of model organisms, from single-celled yeast to complex invertebrates. This broad applicability allows for comparative studies and the investigation of conserved cellular processes.

In mammalian cells, AHA has been extensively used to study various cellular phenomena. For example, it has been employed to identify newly synthesized proteins in response to cellular stress, drug treatment, and viral infection. By combining AHA labeling with proteomic techniques like mass spectrometry, researchers can not only visualize but also identify and quantify the proteins being synthesized under different conditions.

One study utilized a related technique to label cell-surface proteins on living mammalian cells by genetically encoding an amino acid with a "clickable" handle, demonstrating the power of these methods for studying specific protein populations. Another research effort focused on the site-specific incorporation of a different azido-amino acid, p-azido-L-phenylalanine, for in vivo imaging applications, showcasing the potential to track specific proteins in a whole organism context.

Cell LineResearch FocusKey Findings
HEK293TGeneral Protein SynthesisDemonstrated robust incorporation of AHA and fluorescent labeling of nascent proteins.
HeLaResponse to StressIdentified changes in the proteome following exposure to heat shock, revealing stress-specific protein synthesis.
Primary NeuronsSynaptic PlasticityVisualized localized protein synthesis in dendrites in response to neuronal stimulation.

While the application of AHA for direct imaging of protein synthesis in yeast and fungi is less documented in readily available literature, the underlying principles are applicable. The genetic code of yeast has been successfully expanded to incorporate other azido-modified amino acids, such as p-azidomethyl-L-phenylalanine, demonstrating the feasibility of introducing bioorthogonal handles into proteins in these organisms. This suggests that AHA could be a viable tool for studying protein synthesis dynamics in these important model systems. Proteomic studies in Saccharomyces cerevisiae have laid the groundwork for understanding the fungal proteome, and the use of metabolic labeling techniques like those involving AHA would be a logical next step for dynamic studies.

Further research is needed to optimize AHA labeling protocols for yeast and fungal systems to enable widespread use in imaging newly synthesized proteins in these organisms.

The nematode Caenorhabditis elegans has proven to be a powerful model for studying development, aging, and neurobiology using AHA-based techniques. Researchers have developed protocols for labeling and visualizing newly synthesized proteins in C. elegans to study age-associated changes in the proteome and the response to heat shock. This has provided insights into how protein homeostasis is maintained throughout the lifespan of an organism.

Furthermore, cell-specific BONCAT has been configured in C. elegans to enable proteomic analysis with spatiotemporal selectivity in the living worm. This allows for the identification of proteins expressed in specific cells at particular developmental stages. In one study, this technique was used to identify newly synthesized proteins in hippocampal neurons of mice during memory formation, highlighting the conservation of these powerful research applications across different animal models.

In the fruit fly Drosophila melanogaster, a similar technique utilizing the non-canonical amino acid azidonorleucine (ANL) has been established for cell-selective and temporally controllable metabolic labeling of proteins. This method allows for the deciphering of proteomes and their dynamics in specific subgroups of cells within tissues, providing a valuable tool for neurobiologists and developmental biologists.

Model OrganismResearch AreaMethodological ApproachKey Findings
Caenorhabditis elegansAging and Stress ResponseBONCAT and FUNCAT with AHARevealed alterations in the synthesis of ribosomal proteins and chaperones during aging and heat shock.
Caenorhabditis elegansCell-specific ProteomicsCell-selective BONCAT with p-azido-l-phenylalanineEnabled the identification of proteins expressed in specific neuronal subtypes.
Drosophila melanogasterCell-selective ProteomicsMetabolic labeling with azidonorleucine (ANL)Allowed for the proteomic profiling of specific cell types within the fly brain.

Role in Protein Engineering and Functionalization Studies

4-Azido-L-homoalanine hydrochloride serves as a critical tool in protein engineering and functionalization, enabling researchers to introduce unique chemical handles into proteins. As an analogue of the amino acid methionine, it can be incorporated into the polypeptide chain during protein synthesis. baseclick.eujenabioscience.comjenabioscience.com The key feature of this compound is its azide moiety, which acts as a bioorthogonal chemical reporter. This azide group does not interfere with native biological processes but can be specifically targeted with complementary chemical groups for a variety of modifications. This allows for the precise and controlled engineering of proteins with novel functions and properties for research and therapeutic applications.

Site-Selective Protein Modification and Bioconjugation

The incorporation of 4-Azido-L-homoalanine (AHA) into proteins provides a powerful platform for site-selective modification and bioconjugation. Because AHA is recognized by the cell's translational machinery as a methionine analogue, it can be incorporated into newly synthesized proteins, particularly in methionine-free medium conditions. baseclick.eujenabioscience.com This metabolic labeling strategy results in proteins bearing azide groups. baseclick.eu

The azide handle is chemically inert within the cellular environment but can undergo highly specific and efficient reactions with externally supplied molecules. This bioorthogonal approach allows for the attachment of a wide array of functionalities to the target protein without perturbing its structure or function. baseclick.euspringernature.com The two primary methods used for this bioconjugation are "click chemistry" and the Staudinger ligation. baseclick.eujenabioscience.com

Click Chemistry : The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a prominent example of click chemistry. The azide group on the AHA-labeled protein reacts with an alkyne-containing molecule to form a stable triazole linkage. mdpi.com This reaction is highly efficient and can be performed under mild, biocompatible conditions. mdpi.com It allows for the attachment of various probes, such as fluorescent dyes for imaging or biotin (B1667282) tags for purification and detection. jenabioscience.comjenabioscience.comjenabioscience.com

Staudinger Ligation : This reaction provides an alternative bioorthogonal method for modifying azide-containing proteins. It involves the reaction of the azide with a specifically engineered phosphine reagent, forming a stable amide bond. jenabioscience.com

These bioconjugation strategies offer a non-radioactive alternative to traditional methods like ³⁵S amino acid incorporation for monitoring protein synthesis and enable the creation of precisely modified proteins for detailed study. baseclick.eujenabioscience.com

Table 1: Bioconjugation Reactions for Azido-Labeled Proteins
ReactionReactantsKey FeaturesCommon Applications
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Protein-azide + Alkyne-probeHigh efficiency, mild conditions, forms stable triazole linkage. mdpi.com Often requires a copper catalyst. mdpi.comFluorescent labeling, protein purification, immobilization. baseclick.eujenabioscience.com
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)Protein-azide + Strained Alkyne (e.g., DBCO)Copper-free click chemistry, suitable for live-cell applications. jenabioscience.comnih.govLive-cell imaging, in vivo tracking of proteins. nih.govnih.gov
Staudinger LigationProtein-azide + Engineered PhosphineBioorthogonal, forms a stable amide bond. jenabioscience.comChemoselective modification of recombinant proteins. jenabioscience.comjenabioscience.com

Expanding the Genetic Code for Novel Protein Properties

Expanding the genetic code refers to the process of incorporating non-canonical amino acids (ncAAs), such as 4-Azido-L-homoalanine, into proteins at specific sites. springernature.comaddgene.org This technique goes beyond simple metabolic labeling by reprogramming the cell's translational machinery to recognize a specific codon, typically a stop codon like UAG (amber), and insert the desired nCAA at that position in the polypeptide chain. addgene.orgucsf.edu

This is achieved by introducing an orthogonal aminoacyl-tRNA synthetase (aaRS) and its cognate transfer RNA (tRNA) into the cell. addgene.orgucsf.edu This orthogonal pair functions independently of the host cell's endogenous synthetases and tRNAs. ucsf.edu The engineered aaRS is specifically designed to charge the orthogonal tRNA with the nCAA, and the tRNA's anticodon is mutated to recognize the reassigned codon (e.g., UAG) in the messenger RNA (mRNA) of the target gene. addgene.orgucsf.edu

The incorporation of azido-containing amino acids through genetic code expansion allows for the creation of proteins with novel properties and functionalities. springernature.com For instance, one study demonstrated a method for the intracellular biosynthesis of L-azidohomoalanine and its direct incorporation into a target protein in an E. coli strain, effectively reassigning the methionine AUG codon for this purpose. mdpi.com By placing the azide group at a specific location, researchers can:

Introduce unique chemical handles for precise, site-specific bioconjugation, as described previously, but with greater control over the modification site compared to metabolic labeling. mdpi.comnih.gov

Create novel protein-protein conjugates by linking different proteins together in specific orientations.

Develop advanced biomaterials by cross-linking proteins into networks or attaching them to surfaces. coledeforest.com

Probe protein structure and function by attaching spectroscopic probes or photo-crosslinkers at defined positions. nih.govnih.gov

This technology effectively expands the chemical diversity available for protein synthesis beyond the 20 canonical amino acids, opening up new avenues for designing proteins with tailored functions. nih.govacs.org

Table 2: Key Components for Genetic Code Expansion
ComponentRoleExample/Function
Non-Canonical Amino Acid (nCAA)Provides novel chemical functionality.4-Azido-L-homoalanine provides an azide handle for click chemistry. baseclick.eu
Reassigned CodonSpecifies the site of nCAA incorporation in the mRNA.The amber stop codon (UAG) is commonly used. addgene.orgucsf.edu
Orthogonal tRNARecognizes the reassigned codon.An engineered tRNA with an anticodon complementary to the reassigned codon (e.g., CUA for UAG). addgene.org
Orthogonal Aminoacyl-tRNA Synthetase (aaRS)Specifically attaches the nCAA to the orthogonal tRNA.An engineered synthetase that recognizes the specific nCAA but not any of the 20 canonical amino acids. ucsf.edu

Advancements and Methodological Innovations Utilizing 4 Azido L Homoalanine Hydrochloride

Development of Advanced Reporter Molecules for Click Chemistry

The azide (B81097) group of AHA allows for its detection and manipulation through "click chemistry," most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC). These reactions are highly specific and can be performed in complex biological environments. The development of advanced reporter molecules that contain a reactive alkyne group has significantly expanded the utility of AHA-based metabolic labeling.

Biotinylation Reagents for Enrichment and Purification

Biotinylation reagents are crucial for the enrichment and purification of AHA-labeled proteins. These reagents typically consist of a biotin (B1667282) moiety, a linker, and a reactive group that can participate in click chemistry. The strong and specific interaction between biotin and streptavidin allows for the selective capture of biotinylated proteins from complex mixtures.

A variety of biotinylation reagents with different reactive groups, such as terminal alkynes and strained cyclooctynes (e.g., DBCO), are commercially available. jenabioscience.combroadpharm.com These reagents enable researchers to tag AHA-labeled proteins for subsequent affinity purification using streptavidin-coated beads or surfaces. jenabioscience.com Picolyl-azide-containing biotin reagents have also been developed, which can enhance the efficiency of copper-catalyzed click reactions. jenabioscience.com

Table 1: Examples of Biotinylation Reagents for Click Chemistry

Reagent TypeReactive GroupApplication
Alkyne-BiotinTerminal AlkyneCu(I)-catalyzed labeling of azide-containing molecules.
DBCO-BiotinDibenzo-cyclooctyneStrain-promoted (copper-free) labeling of azide-containing molecules. jenabioscience.com
Picolyl-Azide-PEG4-BiotinPicolyl AzideEnhanced Cu(I)-catalyzed labeling of alkyne-containing molecules. jenabioscience.com

Fluorescent Dyes for Enhanced Imaging and Detection

Fluorescent dyes equipped with alkyne or cyclooctyne (B158145) groups are instrumental for the visualization and detection of AHA-labeled proteins. These probes allow for the direct imaging of newly synthesized proteins in cells and tissues using fluorescence microscopy. jenabioscience.com A wide array of fluorescent dyes covering the entire UV-Vis spectrum, including coumarin, FAM, TAMRA, and Cy dyes, have been functionalized with azide-reactive groups. jenabioscience.com This diversity allows for multicolor imaging experiments and compatibility with various imaging platforms.

The choice of fluorescent reporter depends on the specific application, considering factors such as brightness, photostability, and spectral properties. For instance, some applications may benefit from the use of water-soluble dyes like sulfo-Cy dyes to improve labeling efficiency in aqueous environments. jenabioscience.com

Table 2: Examples of Fluorescent Dyes for Click Chemistry

DyeReactive GroupExcitation (nm)Emission (nm)
3-Azido-7-hydroxycoumarinAzide
5-FAM-AzideAzide
5-TAMRA-AzideAzide
Cy3-AzideAzide
AZDye488-AzideAzide

Note: Specific excitation and emission maxima can vary depending on the local environment.

Strategies for Optimizing Metabolic Labeling Efficiency

The efficiency of incorporating AHA into proteins and its subsequent detection can be influenced by several factors. Optimizing these parameters is crucial for obtaining robust and reliable data. nih.gov

One key aspect is the concentration of the labeling reagent. While higher concentrations might seem to promise better labeling, they can also induce cellular stress and alter normal physiological processes. nih.gov Studies have shown that for some cell types, lower concentrations of azido-sugars (e.g., 10 μM) can provide sufficient labeling for tracking and proteomic analysis without causing significant physiological or biochemical changes. nih.govresearchgate.net Therefore, it is essential to determine the optimal concentration for each specific cell type and experimental condition to maximize probe incorporation while minimizing off-target effects. nih.gov

Another strategy involves the use of specific media formulations. For example, using methionine-free medium can enhance the incorporation of AHA, as it is a methionine analog. baseclick.eu The duration of the labeling period is also a critical parameter that needs to be optimized based on the protein synthesis rate of the cells under investigation.

Integration with Other Bioorthogonal Chemistries and Labeling Techniques

The versatility of AHA extends to its integration with other bioorthogonal chemistries, allowing for multi-faceted analysis of biological systems. The azide group of AHA is compatible with various bioorthogonal reactions beyond the standard click chemistry. nih.gov

For instance, AHA-based labeling can be combined with other metabolic labeling techniques that utilize different bioorthogonal reporters. This allows for the simultaneous tracking of different classes of biomolecules, such as proteins and glycans, within the same cell. The ability to use multiple, non-cross-reactive labeling methods provides a more comprehensive picture of cellular dynamics. springernature.com Furthermore, the azide group can be used in Staudinger ligation, another powerful bioorthogonal reaction, offering an alternative to click chemistry for specific applications. baseclick.eu

Application as a Vibrational Spectroscopic Probe in Protein Research

Beyond its role in metabolic labeling, the azido (B1232118) group of AHA serves as a sensitive infrared (IR) probe for studying protein structure and dynamics. nih.govnih.govkorea.ac.kr The vibrational frequency of the azide stretch is highly sensitive to its local environment, making it an excellent reporter of changes in protein conformation, hydration, and electrostatics. researchgate.netnih.gov

Monitoring Local Electrostatics and Side-Chain Solvation in Proteins

The position of the azide asymmetric stretch in the IR spectrum is influenced by the polarity and hydrogen-bonding environment of its surroundings. nih.gov This property has been exploited to monitor the local electrostatics and the degree of side-chain solvation in proteins. nih.govnih.govkorea.ac.kr For example, a blue shift (increase in frequency) of the azide stretch can indicate an increase in the local electric field or a decrease in hydration. researchgate.net

Quantum mechanics/molecular mechanics (QM/MM) molecular dynamics simulations have been used to interpret the experimental IR spectra and reveal the intricate details of how backbone peptide bonds and water molecules affect the azide stretch mode. nih.govnih.govkorea.ac.kr These studies have shown that AHA is a particularly useful IR probe because its azido group is somewhat isolated from the polar peptide backbone, making its vibrational frequency more sensitive to the local environment. nih.gov This has enabled researchers to probe subtle changes in protein structure, such as those that occur during protein folding or in response to mutations. researchgate.netnih.gov

Insights into Protein Folding and Structure

One of the key methodologies leveraging AHA is infrared (IR) spectroscopy. nih.gov The azide group possesses a strong IR absorption band in a spectral region that is typically transparent for proteins, making it a highly sensitive reporter. nih.gov The exact frequency of this absorption is influenced by the surrounding environment, including solvent exposure and the polarity of the local milieu. nih.gov This sensitivity allows researchers to monitor changes in protein conformation, such as those occurring during protein folding and unfolding. nih.gov

A notable example of this application is the study of the N-terminal domain of the ribosomal protein L9 (NTL9), a model system for protein folding studies. nih.gov By substituting methionine residues with AHA, researchers were able to track the environmental changes of the azide probe during thermal denaturation. In the folded state, the azide group is buried within the hydrophobic core of the protein, resulting in a specific IR frequency. nih.gov Upon unfolding, the azide group becomes exposed to the aqueous solvent, causing a significant shift in its vibrational frequency. nih.gov This demonstrates the utility of AHA as a probe for monitoring hydrophobic burial and the folding status of a protein. nih.gov

Protein VariantStateAzide IR Frequency (cm⁻¹)Interpretation
NTL9-Met1AhaFolded2094Azide group is in a hydrophobic, buried environment.
NTL9-Met1AhaUnfolded2113Azide group is exposed to the aqueous solvent.
NTL9-Ile4AhaFolded2105Azide group is partially exposed to the solvent.
NTL9-Ile4AhaUnfolded2112Azide group is exposed to the aqueous solvent.

Data derived from studies on the N-terminal domain of the ribosomal protein L9 (NTL9). NTL9 refers to a K12A mutant. nih.gov*

ProteinAnalytical MethodKey Findings
PDZ3 domainNMR SpectroscopyThe structure and dynamics of the apo state remain mostly unperturbed after AZH incorporation.
PDZ3 domainX-ray CrystallographyConfirmed the minimal structural impact of AZH incorporation.
PDZ3 domainLigand Binding AssaysThe binding of two different PDZ3 binding peptides was unchanged.

Summary of the structural and functional analysis of azidohomoalanine (AZH) incorporation into the PDZ3 domain. researchgate.netnih.gov

While the incorporation of AHA has been shown to be minimally invasive in specific cases like the PDZ3 domain, it is still recommended that structural verification be carried out for each new protein of interest to ensure the integrity of the biological findings. researchgate.netnih.gov The ability to replace a natural amino acid with AHA provides a powerful avenue for studying protein folding, dynamics, and interactions with a high degree of precision.

Future Directions and Emerging Research Avenues

Potential for Integration with High-Throughput Screening Platforms

The unique ability of 4-Azido-L-homoalanine (AHA) to be incorporated into proteins and subsequently tagged via bioorthogonal chemistry opens up exciting possibilities for its integration into high-throughput screening (HTS) platforms. nih.gov HTS assays are instrumental in modern drug discovery, allowing for the rapid screening of large chemical libraries to identify novel modulators of biological processes. nih.gov The integration of AHA labeling with HTS can provide a powerful tool for identifying compounds that affect protein synthesis, degradation, and localization in a highly specific and quantitative manner.

One potential application lies in the development of cell-based HTS assays to screen for inhibitors or enhancers of the synthesis of specific proteins. By treating cells with a library of small molecules in the presence of AHA, newly synthesized proteins can be labeled with a reporter molecule, such as a fluorophore, via a click reaction. jenabioscience.comjenabioscience.com This would enable the high-throughput quantification of changes in the levels of a target protein in response to each compound. This approach could be particularly valuable for identifying drugs that target protein translation or degradation pathways implicated in various diseases.

Furthermore, AHA labeling could be employed in HTS to identify inhibitors of protein-protein interactions. nih.gov For instance, if one interacting partner is expressed with an AHA-containing residue, its interaction with a binding partner could be detected using a proximity-based assay, such as Förster Resonance Energy Transfer (FRET). A library of compounds could then be screened for their ability to disrupt this interaction, as evidenced by a change in the FRET signal. The development of automated and miniaturized HTS formats, such as 96- or 384-well plates, would be crucial for the successful implementation of these screening strategies. researchgate.net

Screening ApproachDescriptionPotential Application
Protein Synthesis Modulation Cells are treated with a compound library and AHA. Newly synthesized proteins are fluorescently labeled via click chemistry for quantification.Discovery of drugs affecting protein translation or degradation.
Protein-Protein Interaction Inhibition One interacting protein is labeled with AHA. A proximity-based assay (e.g., FRET) is used to screen for compounds that disrupt the interaction.Identification of small molecule inhibitors of specific protein interactions.

Advancements in Quantitative Analysis of Protein Dynamics

4-Azido-L-homoalanine has become an invaluable tool for the quantitative analysis of protein dynamics, offering a non-radioactive alternative to traditional methods. jenabioscience.comnih.gov Mass spectrometry (MS)-based strategies combined with AHA labeling have emerged as a powerful approach to study the synthesis and turnover of entire proteomes. nih.gov This technique, often referred to as BONCAT (Bioorthogonal Non-Canonical Amino Acid Tagging), allows for the specific enrichment of newly synthesized proteins (NSPs) from complex cellular lysates. nih.gov The enriched NSPs can then be identified and quantified by MS, providing a snapshot of the cellular response to various stimuli or conditions. nih.gov

Recent advancements in this area focus on improving the quantitative accuracy and temporal resolution of these methods. For instance, combining AHA labeling with stable isotope labeling techniques, such as SILAC (Stable Isotope Labeling with Amino acids in Cell culture), allows for the direct comparison of protein synthesis rates between different experimental conditions. Furthermore, pulse-chase experiments using AHA enable the tracking of protein degradation over time, providing insights into protein stability and turnover rates. nih.gov A non-radioactive pulse-chase protocol using AHA has been developed to quantify the degradation of long-lived proteins during autophagy. nih.gov

Researchers are also exploring methods to improve the efficiency of AHA incorporation and the subsequent enrichment of labeled proteins, which can be challenging in certain cell types and in vivo models. nih.gov The development of more sensitive MS instrumentation and sophisticated data analysis pipelines is further enhancing the depth and accuracy of quantitative proteomic studies utilizing AHA. nih.gov These advancements are paving the way for a more comprehensive understanding of the dynamic nature of the proteome in health and disease. nih.gov

Exploration of Novel Bioorthogonal Reactivities and Applications

The utility of 4-Azido-L-homoalanine is intrinsically linked to the bioorthogonal reactions used for its detection and modification. acs.org While the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC) are the most widely used "click chemistry" reactions, the exploration of novel bioorthogonal reactivities is an active area of research. acs.orgwikipedia.org The development of new reactions offers the potential for improved kinetics, greater biocompatibility, and the ability to perform multiple, orthogonal labeling experiments within the same biological system. researchgate.net

One area of exploration is the development of new catalysts for CuAAC that are less toxic to living cells, as copper ions can be cytotoxic. wikipedia.org The design of new ligands for copper or the use of alternative metal catalysts could expand the applicability of this highly efficient reaction in live-cell imaging. Another avenue is the engineering of novel strained alkynes for SPAAC with faster reaction rates and improved stability. researchgate.net

Beyond cycloaddition reactions, researchers are investigating other azide-based bioorthogonal transformations. The Staudinger ligation, one of the first bioorthogonal reactions developed, involves the reaction of an azide (B81097) with a triphenylphosphine (B44618) to form an amide bond. nih.govnih.gov While generally slower than click chemistry, it remains a useful tool in certain contexts. acs.org Furthermore, the inverse-electron-demand Diels-Alder reaction between tetrazines and strained alkenes or alkynes offers exceptionally fast reaction kinetics. nih.gov The development of mutually orthogonal bioorthogonal reactions is a key goal, which would allow for the simultaneous labeling and tracking of multiple biomolecules. researchgate.net This would enable researchers to study complex biological processes with greater detail and specificity.

Bioorthogonal ReactionKey FeaturesStatus
Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) High efficiency, but potential for copper toxicity.Widely used, with ongoing research into less toxic catalysts. acs.orgwikipedia.org
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Copper-free and biocompatible, but can have slower kinetics than CuAAC.Widely used, with ongoing development of faster and more stable strained alkynes. acs.orgresearchgate.net
Staudinger Ligation Forms a stable amide bond. Generally slower than click chemistry.An established method, useful in specific applications. nih.govnih.gov
Inverse-Electron-Demand Diels-Alder Reaction Exceptionally fast kinetics.An emerging and powerful tool for bioorthogonal labeling. nih.gov

Expanding the Scope of Research Models Amenable to 4-Azido-L-homoalanine Labeling

The application of 4-Azido-L-homoalanine labeling is continuously expanding to a wider range of research models, moving from cell culture systems to more complex organisms. This progression is crucial for understanding protein dynamics in the context of a whole organism's physiology and in disease models. The successful use of AHA for bio-orthogonal labeling of newly synthesized proteins has been demonstrated in the nematode Caenorhabditis elegans. baseclick.eu This has provided a valuable tool for studying protein synthesis and turnover during development and aging in this model organism.

More recently, studies have demonstrated the feasibility of AHA labeling in mice, opening the door to in vivo studies of the nascent proteome in a mammalian system. nih.gov This has been achieved without the need for methionine depletion, a significant advantage for studying protein dynamics under physiological conditions. nih.gov A compartmental model has been developed to predict the distribution and incorporation of AHA in various tissues in mice, providing a framework for designing and interpreting in vivo labeling experiments. nih.gov Importantly, studies have shown that the administration of AHA has minimal impact on the normal physiology and metabolism of the animals. nih.gov

Future research will likely focus on optimizing AHA labeling protocols for a broader array of research models, including other model organisms like zebrafish and fruit flies, as well as more complex systems like organoids and patient-derived xenografts. The ability to study the nascent proteome in these models will provide unprecedented insights into developmental processes, disease mechanisms, and the response to therapeutic interventions. The combination of AHA labeling with advanced imaging and proteomic techniques will undoubtedly continue to be a powerful approach for dissecting the complexities of protein dynamics in living systems.

Research ModelKey Findings/Applications
Caenorhabditis elegans Successful bio-orthogonal labeling of newly synthesized proteins, enabling studies of protein dynamics during development and aging. baseclick.eu
Mice Feasible in vivo labeling of the nascent proteome without methionine depletion, with minimal physiological impact. nih.gov A model for predicting AHA distribution has been developed. nih.gov
Cell Culture Widely used for studying global protein synthesis and degradation in various cell lines. jenabioscience.comnih.gov

Q & A

Basic Research Questions

Q. What are the established protocols for synthesizing and characterizing 4-azido-L-homoalanine hydrochloride?

  • Synthesis : While direct synthesis protocols for this compound are not explicitly detailed in the evidence, analogous methods for azido-modified amino acids (e.g., nitration followed by azide substitution) can be adapted. For example, 4-nitro-L-phenylalanine synthesis involves nitration of L-phenylalanine in HNO₃/H₂SO₄ followed by pH adjustment . Similar strategies may apply for introducing the azide group.
  • Characterization : Use HPLC for purity assessment (≥99% purity) and chiral analysis to confirm enantiomeric purity (e.g., ≤0.5% D-enantiomer contamination) . Structural confirmation via NMR or mass spectrometry (MW: 180.58 g/mol for the hydrochloride salt) is critical .

Q. How should this compound be stored and handled to ensure stability?

  • Storage : Store at +4°C in airtight, light-protected containers to prevent azide degradation .
  • Handling : Use PPE (gloves, lab coat) and work in a fume hood. Avoid contact with reducing agents or heat, which may trigger hazardous decomposition (e.g., release of HCl or nitrogen oxides) .

Q. What are the primary applications of this compound in metabolic labeling?

  • Protocol : Replace methionine in cell culture media (e.g., RPMI) with 40 µM 4-azido-L-homoalanine HCl after a 1-hour methionine starvation period. Incubate for 2 hours at 37°C for incorporation into nascent proteins .
  • Detection : Post-labeling, perform click chemistry with alkyne-functionalized probes (e.g., fluorophores or biotin) for visualization or pull-down assays .

Q. How is enantiomeric purity assessed, and why is it critical for experimental reproducibility?

  • Method : Chiral HPLC or capillary electrophoresis to quantify D/L-enantiomer ratios. For example, batches with ≤0.5% D-enantiomer are acceptable for minimizing off-target effects in stereosensitive processes .
  • Impact : Contaminating enantiomers may interfere with enzyme binding or metabolic pathways, leading to inconsistent results .

Advanced Research Questions

Q. How can researchers optimize 4-azido-L-homoalanine incorporation in metabolically resistant cell lines?

  • Strategies :

  • Extend methionine starvation time (e.g., 2 hours) to deplete endogenous pools.
  • Titrate azido-homoalanine concentration (e.g., 20–100 µM) to balance incorporation efficiency and cytotoxicity .
  • Validate via Western blot or fluorescence microscopy using anti-azide antibodies or click-compatible dyes .

Q. What are the limitations of click chemistry conjugation efficiency when using 4-azido-L-homoalanine-labeled proteins?

  • Challenges :

  • Steric hindrance from bulky alkyne probes may reduce reaction efficiency.
  • Low pH or residual reducing agents in lysates can quench copper catalysts.
    • Solutions : Use strain-promoted azide-alkyne cycloaddition (SPAAC) for copper-free reactions or optimize reaction buffers (pH 7–8, 1 mM CuSO₄, 1 mM ascorbate) .

Q. Can 4-azido-L-homoalanine be used in microbial systems for bioproduction of azide-functionalized metabolites?

  • Case Study : In Pseudomonas, 4-azido-L-homoalanine was incorporated into pyoverdine siderophores when supplied as the sole amino acid source, enabling bioorthogonal tagging .
  • Considerations : Ensure microbial auxotrophy for the target amino acid to force incorporation. Monitor growth rates, as azide groups may impose metabolic stress .

Q. How should researchers address discrepancies in azido-homoalanine incorporation efficiency across replicate experiments?

  • Troubleshooting :

  • Verify methionine depletion via LC-MS or radiolabeling.
  • Check cell viability post-starvation (e.g., via trypan blue exclusion).
  • Standardize click reaction conditions (e.g., catalyst freshness, reaction time) .
    • Data Normalization : Use internal controls (e.g., housekeeping proteins labeled with a separate probe) to normalize incorporation rates .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.